

A Technical Guide to the Spectroscopic Properties of Solvent Red 52

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent red 52

Cat. No.: B1584971

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Introduction

Solvent Red 52, also known by its Colour Index name C.I. 68210, is a synthetic organic dye belonging to the anthraquinone class.^{[1][2]} Its robust chemical structure lends it high thermal stability and light resistance, making it a widely used colorant in various industrial applications, including the coloring of plastics, polymers, fibers, waxes, and oils.^{[3][4]} Chemically, it is identified as 3-methyl-6-((4-methylphenyl)amino)-3H-dibenz[f,ij]isoquinoline-2,7-dione.^[5] This document provides a comprehensive overview of the spectroscopic properties of **Solvent Red 52**, with a focus on its absorption and emission spectra, alongside detailed experimental protocols for their measurement.

Chemical Identity

A summary of the key identifiers for **Solvent Red 52** is presented in Table 1.

Property	Value
Chemical Name	3-methyl-6-((4-methylphenyl)amino)-3H-dibenz[f,i]isoquinoline-2,7-dione
Synonyms	C.I. Solvent Red 52, C.I. 68210, Transparent Red H5B, Fluorescent Red H5B
CAS Number	81-39-0
Molecular Formula	C ₂₄ H ₁₈ N ₂ O ₂
Molecular Weight	366.41 g/mol
Chemical Structure	Anthrapyridone

Spectroscopic Properties: Absorption and Emission

The color and fluorescence of a dye are dictated by its ability to absorb and subsequently emit light energy. This process involves the transition of electrons between different energy states within the molecule. The absorption spectrum reveals the wavelengths of light a molecule absorbs to move to an excited state, while the emission spectrum shows the wavelengths of light it emits upon returning to its ground state.

Quantitative Spectroscopic Data

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative data for the absorption maximum (λ_{max}), molar absorptivity (ϵ), emission maximum (λ_{em}), and fluorescence quantum yield (Φ_F) of **Solvent Red 52** in various solvents are not readily available in the public domain.

Illustrative Example: Acid Red 52

To illustrate the typical spectroscopic characteristics of a similar red fluorescent dye, data for Acid Red 52 (Sulforhodamine B, CAS 3520-42-1) is presented in Table 2. It is crucial to note that Acid Red 52 is a different chemical compound from **Solvent Red 52**, but its properties can provide a useful reference point for researchers. The maximum absorption wavelength for Acid Red 52 is reported to be in the range of 564 to 568 nm in aqueous solutions, with a maximum emission wavelength of approximately 600 nm.^{[6][7]}

Parameter	Value	Solvent/Conditions
Absorption Maximum (λ_{max})	564 - 568 nm	1.5g/L Ammonium Acetate Solution
Emission Maximum (λ_{em})	~600 nm	Aqueous Solution
Molar Absorptivity ($E_{1\%1\text{cm}}$)	min. 1,800	1.5g/L Ammonium Acetate Solution at λ_{max}

The Influence of Solvent (Solvatochromism)

The absorption and emission spectra of dyes like **Solvent Red 52** can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[8] Generally, an increase in solvent polarity can cause a shift in the spectral bands.[9] For anthraquinone dyes, the presence of electron-donating substituents can induce a charge-transfer from the substituent to the anthraquinone system, resulting in a red-shift (bathochromic shift) in the absorption band.[10] The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, also tends to increase with solvent polarity.[9]

Experimental Protocols

Accurate measurement of absorption and emission spectra is fundamental to characterizing any fluorescent compound. The following sections detail the standard methodologies.

Protocol for Measuring Absorption Spectra

This protocol outlines the steps to measure the absorption spectrum of a dye using a UV-Visible spectrophotometer.

- Solvent Selection:** Choose a high-purity (spectroscopic grade) solvent in which **Solvent Red 52** is readily soluble. Common solvents for similar dyes include ethanol, methanol, chloroform, and dimethyl sulfoxide (DMSO).
- Stock Solution Preparation:** Accurately weigh a small amount of **Solvent Red 52** and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

- **Working Solution Preparation:** Dilute the stock solution to prepare a series of working solutions. The final concentration should be adjusted so that the absorbance at the maximum absorption wavelength (λ_{max}) is within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
- **Instrument Setup:**
 - Turn on the spectrophotometer and its light source (typically deuterium and tungsten lamps) and allow it to warm up for at least 30 minutes for stabilization.
 - Set the desired wavelength range for the scan (e.g., 300 nm to 700 nm for a red dye).
 - Select a suitable scan speed and slit width.
- **Blank Measurement:** Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and the cuvette.
- **Sample Measurement:** Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
- **Data Analysis:** The resulting spectrum will be a plot of absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_{max}). The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law: $A = \epsilon cl$, where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Protocol for Measuring Fluorescence Spectra

This protocol describes the measurement of excitation and emission spectra using a spectrofluorometer.

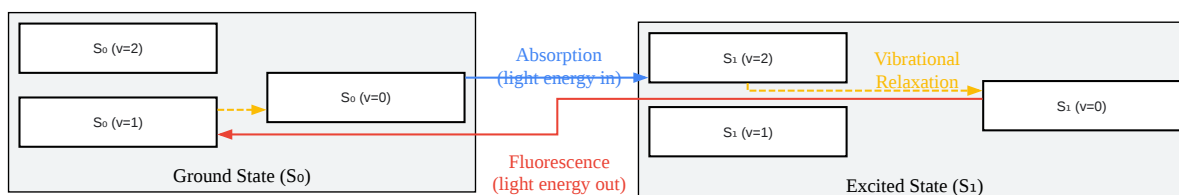
- **Sample Preparation:** Prepare a dilute solution of **Solvent Red 52**, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
- **Instrument Setup:**
 - Power on the spectrofluorometer and its xenon arc lamp source, allowing for adequate warm-up.

- Set the excitation and emission monochromators to the desired slit widths (e.g., 5 nm).
- Emission Spectrum Measurement:
 - Set the excitation monochromator to the dye's absorption maximum (λ_{max}).
 - Scan the emission monochromator across a wavelength range that is longer than the excitation wavelength (e.g., from $\lambda_{\text{max}} + 10 \text{ nm}$ to 800 nm).
 - The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λ_{em}).
- Excitation Spectrum Measurement:
 - Set the emission monochromator to the dye's emission maximum (λ_{em}).
 - Scan the excitation monochromator over a range of shorter wavelengths (e.g., from 300 nm to $\lambda_{\text{em}} - 10 \text{ nm}$).
 - The resulting plot of fluorescence intensity versus wavelength is the excitation spectrum, which should ideally match the absorption spectrum.
- Quantum Yield Determination (Relative Method):
 - The fluorescence quantum yield (Φ_F) can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol).
 - Measure the absorption and emission spectra of both the sample and the standard under identical experimental conditions.
 - The quantum yield is calculated using the following equation: $\Phi_F_{\text{sample}} = \Phi_F_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

Diagram of Photophysical Processes

The following diagram illustrates the fundamental relationship between absorption and fluorescence, based on a simplified Jablonski diagram.

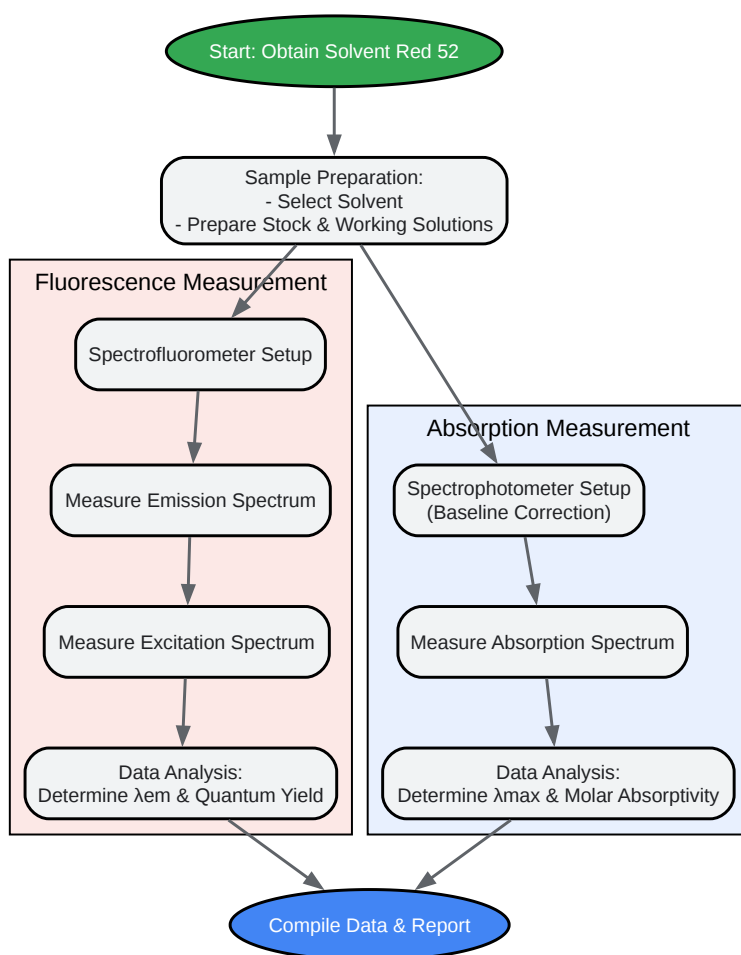


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Caption: Simplified Jablonski diagram of photophysical processes.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the characterization of **Solvent Red 52**'s absorption and emission properties.



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Caption: Workflow for spectroscopic analysis of **Solvent Red 52**.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Properties of Solvent Red 52]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584971#solvent-red-52-absorption-and-emission-spectra]

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